molecular formula C19H19N3O3 B11302706 2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11302706
M. Wt: 337.4 g/mol
InChI Key: UBPBAUUSXZTOAU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both phenoxy and oxadiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Synthesis of 5-(2-methylphenyl)-1,2,4-oxadiazole: This involves the cyclization of 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium methoxide.

    Coupling Reaction: Finally, the 3,4-dimethylphenoxyacetic acid is coupled with 5-(2-methylphenyl)-1,2,4-oxadiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The phenoxy and oxadiazole moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and oxadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: It can be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: It may be explored as a potential pesticide or herbicide due to its chemical structure.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The phenoxy and oxadiazole moieties may contribute to its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetamide
  • 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one

Uniqueness

2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both phenoxy and oxadiazole moieties in its structure. This combination may confer distinct chemical and biological properties compared to other similar compounds. The specific arrangement of substituents on the phenoxy and oxadiazole rings may also influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-15(10-14(12)3)24-11-17(23)20-19-21-18(25-22-19)16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

UBPBAUUSXZTOAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3C)C

Origin of Product

United States

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